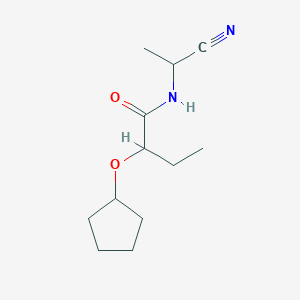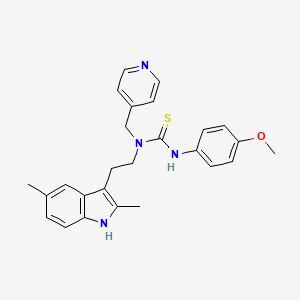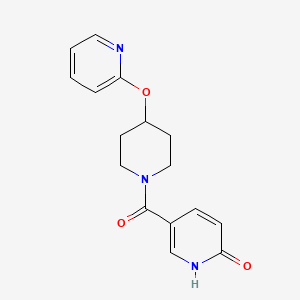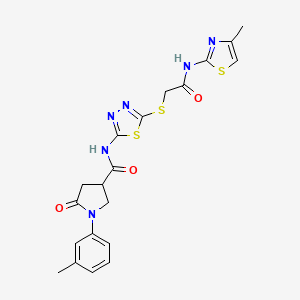
4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Syntheses
The compound 4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is part of a broader class of chemicals involved in the synthesis of heterocyclic derivatives. Research demonstrates the catalytic reactions of similar structures under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions are significant in organic chemistry and pharmaceutical development due to their efficacy in producing a wide range of heterocyclic compounds (Bacchi et al., 2005).
Weak Interactions and Organic Sandwich Complexes
Further research explores the weak interactions in derivatives, including structures similar to this compound. Studies on barbituric acid derivatives revealed the formation of steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking. Such findings contribute to understanding molecular interactions critical in drug design and development (Khrustalev et al., 2008).
Anti-Inflammatory and Analgesic Agents
A study focused on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. This research underscores the potential therapeutic applications of compounds including the this compound structure in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Study of Fluoroquinolone-Based 4-Thiazolidinones
The synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones, including compounds related to this compound, have been investigated. These compounds demonstrate significant potential in developing new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance (Patel & Patel, 2010).
Practical Synthesis of Cotarnine
Research on the practical synthesis of cotarnine, a compound closely related to the structure of interest, highlights the importance of these chemical structures in the synthesis of natural products and potential therapeutic agents. The efficient synthesis from starting materials through a series of reactions demonstrates the compound's relevance in pharmaceutical chemistry (Shirasaka et al., 1990).
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-15(12-6-4-5-7-14(12)19-11)20-18(23)13-10-21(2)17(22)9-16(13)24-3/h4-10H,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKEUQMSJBHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2591223.png)



![2-Furyl[6-(2-furyl)-3-pyridinyl]methanone](/img/structure/B2591229.png)
![3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid](/img/structure/B2591230.png)
![Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2591231.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)
![1-(2-Chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2591236.png)

![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)